molecular formula C10H14N2O4 B179992 Diethyl 1-Methylimidazole-4,5-dicarboxylate CAS No. 1210-92-0

Diethyl 1-Methylimidazole-4,5-dicarboxylate

Cat. No.: B179992
CAS No.: 1210-92-0
M. Wt: 226.23 g/mol
InChI Key: UCXNJCCDGQJSSE-UHFFFAOYSA-N
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Description

Diethyl 1-Methylimidazole-4,5-dicarboxylate is a chemical compound with the molecular formula C10H14N2O4 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1-Methylimidazole-4,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl oxalate with 1-methylimidazole in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-Methylimidazole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield different substituted imidazoles.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-dicarboxylic acid derivatives, while substitution reactions can produce a variety of functionalized imidazoles.

Scientific Research Applications

Diethyl 1-Methylimidazole-4,5-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as catalysts and dyes.

Mechanism of Action

The mechanism of action of Diethyl 1-Methylimidazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the ester groups can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Diethyl Imidazole-4,5-dicarboxylate: Lacks the methyl group at the 1-position.

    1-Methylimidazole-4,5-dicarboxylic acid: Contains carboxylic acid groups instead of ester groups.

    1-Methylimidazole: A simpler structure without the ester groups.

Uniqueness

Diethyl 1-Methylimidazole-4,5-dicarboxylate is unique due to the presence of both ester groups and a methyl group on the imidazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

diethyl 1-methylimidazole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-4-15-9(13)7-8(10(14)16-5-2)12(3)6-11-7/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXNJCCDGQJSSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C=N1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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